molecular formula C6H9Cl2NS B3336015 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride CAS No. 165316-06-3

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride

Cat. No. B3336015
CAS RN: 165316-06-3
M. Wt: 198.11 g/mol
InChI Key: WPBGKHTVZNGJJV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyridine hydrochloride is a chemical compound used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide .


Synthesis Analysis

The synthesis of 4-(Chloromethyl)pyridine hydrochloride involves several steps . The process starts with 4-methylpyridine, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate . This is reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, 4-(chloromethyl)pyridine hydrochloride .


Molecular Structure Analysis

The molecular formula for 4-(Chloromethyl)pyridine hydrochloride is C6H7Cl2N . It has a molecular weight of 164.03 .


Chemical Reactions Analysis

4-(Chloromethyl)pyridine hydrochloride finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters . It can be introduced in the presence of a base, is stable to acid-catalyzed removal of Cbz protecting group, and can be removed by base, Na in liquid ammonia or catalytic hydrogenolysis .


Physical And Chemical Properties Analysis

4-(Chloromethyl)pyridine hydrochloride is a solid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas .

Scientific Research Applications

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, showcases the utility of these compounds in generating biologically active molecules. These derivatives exhibit a range of activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. This diversity underscores the potential of 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride in the synthesis of phosphorylated azoles for various pharmacological applications (Abdurakhmanova et al., 2018).

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives are highlighted for their extensive bioactivity, making them a dynamic tool in medicinal chemistry research. Their roles in developing therapeutics for a variety of diseases, including antiviral, anticancer, antibacterial, and antifungal applications, are well documented. The review of patents from 2000-2017 emphasizes the anti-infective and anticancer potential of thiazole-based compounds, suggesting a renewed interest in these derivatives for therapeutic use (Sharma et al., 2019).

Anticancer Potential of Novel Thiazole Derivatives

The exploration of thiazole derivatives for anticancer applications through patented products presents the thiazole ring as a significant nucleus for derivative consideration. These applications primarily focus on specific enzyme targets with a considerable development in disease treatment. The therapeutic effects of these compounds, coupled with their potential for 'multi-signaling pathway' targets, suggest a need for further research into their efficacy and side-effect profiles (Leoni et al., 2014).

Neuroprotective Agent Application

Chlormethiazole, a thiazole derivative, has been studied for its neuroprotective potential. Though originally used as a sedative, its role in modulating GABA activity presents an optimistic view for stroke prevention. This highlights the broader scope of thiazole derivatives, including 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride, in neuroprotective drug development, despite the challenges encountered in clinical trials (Wilby & Hutchinson, 2006).

Mechanism of Action

While specific information on the mechanism of action for 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride was not found, a related compound, Sevelamer, prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels .

Safety and Hazards

This compound is classified as a skin corrosive . It causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride were not found, 4-(Chloromethyl)pyridine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It continues to be a subject of research in these fields.

properties

IUPAC Name

4-(chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBGKHTVZNGJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride

CAS RN

40516-60-7
Record name 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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